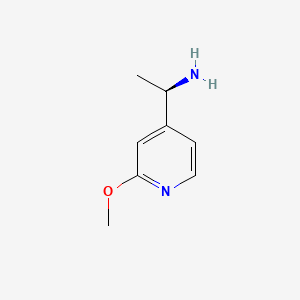

(R)-1-(2-Methoxypyridin-4-yl)ethanaMine

Description

Properties

IUPAC Name |

(1R)-1-(2-methoxypyridin-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(9)7-3-4-10-8(5-7)11-2/h3-6H,9H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQSFIMSXWJIAT-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=NC=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-1-(2-Methoxypyridin-4-yl)ethanamine CAS number

An In-Depth Technical Guide to (R)-1-(2-Methoxypyridin-4-yl)ethanamine: A Cornerstone Chiral Intermediate in Modern Drug Discovery

Introduction

(R)-1-(2-Methoxypyridin-4-yl)ethanamine, identified by its CAS Number 1213559-80-8 , has emerged as a pivotal chiral building block for medicinal chemists and drug development professionals.[1] Its unique structural arrangement, featuring a methoxypyridine core and a stereodefined ethylamine side chain, offers a sophisticated tool for crafting highly selective and potent pharmaceutical agents. This guide provides a senior application scientist's perspective on the synthesis, properties, and strategic applications of this intermediate, with a focus on its role in the development of targeted therapies, particularly kinase inhibitors.[1] The inherent chirality and the electronic nature of the pyridine ring system are critical features that allow for precise molecular recognition within complex biological targets, enhancing drug efficacy while minimizing off-target effects.[1]

Physicochemical and Handling Data

A comprehensive understanding of a compound's properties is foundational to its effective use in a research and development setting. The data below is compiled from supplier technical data sheets and chemical databases.

| Property | Value | Source |

| CAS Number | 1213559-80-8 | MySkinRecipes[1] |

| Molecular Formula | C₈H₁₂N₂O | MySkinRecipes[1] |

| Molecular Weight | 152.196 g/mol | MySkinRecipes[1] |

| MDL Number | MFCD11859028 | MySkinRecipes[1] |

| Storage Conditions | 2-8°C, Sealed, Dry, Light-proof, Inert Gas | MySkinRecipes[1] |

| Appearance | White to Yellow Solid (for Dihydrochloride Salt) | Sigma-Aldrich |

The racemic form of this compound (CAS: 1060807-28-4) is classified as toxic if swallowed (Hazard Statement H301) and falls under UN Hazard Class 6.1, requiring careful handling.[2] Researchers should always consult the specific Safety Data Sheet (SDS) for the enantiomer they are using.

Strategic Importance in Medicinal Chemistry

The utility of (R)-1-(2-Methoxypyridin-4-yl)ethanamine in drug design is not accidental; it is a result of the deliberate convergence of several key molecular features.

-

Chirality as a Driver of Selectivity : The (R)-configuration at the ethylamine's alpha-carbon is crucial. In asymmetric synthesis, introducing a specific stereocenter is paramount for achieving enantiomeric purity, which directly correlates with improved biological activity and a reduction in potential side effects associated with an undesired enantiomer.[1]

-

The Methoxypyridine Scaffold : This heterocyclic system is more than just a structural anchor. The nitrogen atom can act as a hydrogen bond acceptor, a common interaction in enzyme active sites. The methoxy group can modulate the electronics and solubility of the final molecule and can be a key interaction point itself. The strategic placement of these functionalities provides a vector for optimizing binding affinity and pharmacokinetic properties.

-

Application in Kinase Inhibitors : This intermediate is frequently employed in the synthesis of kinase inhibitors for targeted cancer therapy.[1] Kinase active sites often have specific pockets that can be targeted by small molecules. The structure of this amine allows it to be elaborated into larger molecules that can selectively fit into these pockets, disrupting the signaling pathways that drive cancer cell proliferation.[3]

Caption: Logical flow of the compound's structural benefits.

Asymmetric Synthesis Strategy

The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical manufacturing. While specific, proprietary routes for CAS 1213559-80-8 are not always public, a common and authoritative method for producing chiral amines is through the asymmetric reduction of a corresponding imine, often derived from a ketone precursor. This process leverages a chiral auxiliary or catalyst to direct the stereochemical outcome.

A plausible, generalized synthetic pathway is outlined below, based on established chemical principles for similar structures.[4]

Caption: Generalized workflow for synthesizing the chiral amine.

Experimental Protocols

The following protocols are representative methodologies intended for experienced laboratory professionals. All work should be conducted in a controlled laboratory environment with appropriate personal protective equipment (PPE).[5][6][7]

Protocol 1: Quality Control via Chiral HPLC

Objective: To determine the enantiomeric excess (e.e.) of (R)-1-(2-Methoxypyridin-4-yl)ethanamine. The causality behind this choice is that HPLC with a chiral stationary phase is the gold standard for separating and quantifying enantiomers due to its high resolution and sensitivity.

Instrumentation & Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase (CSP) Column (e.g., CHIRALPAK® series or similar).

-

Mobile Phase: Hexane/Isopropanol/Diethylamine (DEA) mixture. The exact ratio must be optimized for the specific column used.

-

Sample: 1 mg/mL solution of the amine in the mobile phase.

Methodology:

-

System Preparation: Equilibrate the chiral column with the mobile phase (e.g., 80:20:0.1 Hexane:IPA:DEA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Sample Injection: Inject 10 µL of the prepared sample solution onto the column.

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

Analysis: The two enantiomers will exhibit different retention times. The (R)- and (S)-isomers should be identified using a certified reference standard for each. Calculate the enantiomeric excess using the peak areas (A) of the R and S enantiomers: e.e. (%) = [(A_R - A_S) / (A_R + A_S)] * 100

Self-Validation: The method is validated by running a sample of the racemic mixture to confirm the separation of two distinct, ideally baseline-resolved, peaks of approximately equal area.

Protocol 2: Representative Amide Coupling Reaction

Objective: To demonstrate the use of (R)-1-(2-Methoxypyridin-4-yl)ethanamine as a nucleophile in a standard amide bond formation, a ubiquitous reaction in drug synthesis.

Reagents & Equipment:

-

(R)-1-(2-Methoxypyridin-4-yl)ethanamine (1.0 eq).

-

A carboxylic acid of interest (1.0 eq).

-

Coupling agent: HATU or HBTU (1.1 eq).

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq).

-

Solvent: Anhydrous Dimethylformamide (DMF).

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere (Nitrogen or Argon).

Methodology:

-

Reactant Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and the coupling agent HATU (1.1 eq) in anhydrous DMF.

-

Activation: Stir the solution at room temperature for 15-20 minutes to pre-activate the carboxylic acid. The formation of the active ester is the causal step required for efficient coupling.

-

Amine Addition: Add the (R)-1-(2-Methoxypyridin-4-yl)ethanamine (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq). The base is critical for neutralizing the acid formed during the reaction and ensuring the amine remains nucleophilic.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-12 hours).

-

Work-up & Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Conclusion

(R)-1-(2-Methoxypyridin-4-yl)ethanamine is a high-value, enabling reagent in modern drug discovery. Its well-defined stereochemistry and versatile methoxypyridine core provide a reliable platform for constructing complex molecular architectures with precisely tailored biological activities.[1] For research teams engaged in the development of targeted therapies, particularly in oncology and immunology, a thorough understanding of this intermediate's properties and applications is not just beneficial—it is essential for accelerating the discovery of next-generation therapeutics.

References

-

Title: (R)-1-(2-Methoxypyridin-4-yl)ethanamine Source: MySkinRecipes URL: [Link]

-

Title: (4-Methoxypyridin-2-yl)methanamine | C7H10N2O | CID 22292761 Source: PubChem URL: [Link]

-

Title: 1-(2,4-dichloropyrimidin-5-yl)ethan-1-one - Substance Information Source: European Chemicals Agency (ECHA) URL: [Link]

-

Title: A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist Source: ResearchGate URL: [Link]

-

Title: Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors Source: PubMed Central URL: [Link]

- Title: Improved process for the synthesis of 1-(4-methoxyphenyl)

Sources

- 1. (R)-1-(2-Methoxypyridin-4-yl)ethanamine [myskinrecipes.com]

- 2. 1060807-28-4|1-(2-Methoxypyridin-4-yl)ethanamine|BLD Pharm [bldpharm.com]

- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. enamine.enamine.net [enamine.enamine.net]

An In-depth Technical Guide to the Physical Properties of (R)-1-(2-Methoxypyridin-4-yl)ethanamine

Introduction

(R)-1-(2-Methoxypyridin-4-yl)ethanamine is a chiral intermediate of significant interest in the pharmaceutical industry. Its structural motif is a key component in the development of various therapeutic agents, particularly kinase inhibitors for targeted cancer therapies.[1] The precise three-dimensional arrangement of its chiral center is crucial for selective binding to enzyme active sites, which in turn enhances drug efficacy and minimizes off-target effects.[1] A thorough understanding of the physical properties of this compound is paramount for researchers, scientists, and drug development professionals. These properties govern its behavior in various experimental and manufacturing processes, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.

This technical guide provides a comprehensive overview of the core physical properties of (R)-1-(2-Methoxypyridin-4-yl)ethanamine. Where experimental data is not publicly available, this guide details robust, field-proven methodologies for their determination, underpinned by the scientific rationale for each experimental choice. This approach is designed to equip researchers with the necessary tools to generate reliable and reproducible data, ensuring the integrity of their research and development endeavors.

Core Molecular and Physical Attributes

A foundational understanding of the molecule begins with its fundamental identifiers and known physical characteristics. This information is critical for accurate record-keeping, safety assessments, and initial experimental design.

| Property | Value | Source |

| Chemical Structure |  | |

| Molecular Formula | C₈H₁₂N₂O | [2] |

| Molecular Weight | 152.196 g/mol | [2] |

| CAS Number | 1213559-80-8 | [2] |

| Appearance | Assumed to be a liquid or low-melting solid at room temperature, based on related structures. | |

| Storage Conditions | 2-8°C, Sealed, Dry, Light-proof, Inert Gas | [2] |

Melting Point: A Gateway to Purity and Stability

The melting point of a solid crystalline compound is a critical physical property that provides a primary indication of its purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range. For a chiral compound like (R)-1-(2-Methoxypyridin-4-yl)ethanamine, the melting point can also be influenced by the presence of its enantiomeric counterpart.

Theoretical Considerations for Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid phase. This transition involves overcoming the intermolecular forces that hold the molecules in a fixed crystal lattice. For chiral molecules, the efficiency of crystal packing can differ between the pure enantiomer and a racemic mixture, often leading to different melting points. The introduction of a chiral center can sometimes disrupt crystal packing efficiency compared to achiral analogs, potentially leading to lower melting points.[3]

Experimental Protocol for Melting Point Determination

The following protocol describes the capillary method for determining the melting point, a widely accepted and reliable technique.

Caption: Workflow for Melting Point Determination.

Causality Behind Experimental Choices:

-

Thorough Drying: Residual solvent can act as an impurity, depressing and broadening the melting point range.

-

Fine Powdering: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: A rapid heating rate can lead to an artificially high and broad melting point range due to a lag between the thermometer reading and the actual temperature of the sample.

Boiling Point: A Measure of Volatility

For liquid compounds, the boiling point is a key physical property that reflects its volatility. It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. This property is crucial for purification by distillation and for understanding the compound's behavior under various processing temperatures.

Theoretical Considerations for Boiling Point

The boiling point is influenced by the strength of intermolecular forces, molecular weight, and molecular shape. For amines, hydrogen bonding plays a significant role, generally leading to higher boiling points compared to alkanes of similar molecular weight.[4] However, this hydrogen bonding is typically weaker than in alcohols.[4] The presence of the methoxy group and the pyridine ring in (R)-1-(2-Methoxypyridin-4-yl)ethanamine will also influence its boiling point through dipole-dipole interactions.

Experimental Protocol for Boiling Point Determination (Micro Method)

The micro boiling point determination is a suitable method when only a small amount of the substance is available.

Caption: Workflow for Micro Boiling Point Determination.

Causality Behind Experimental Choices:

-

Inverted Capillary Tube: The trapped air in the capillary tube is replaced by the vapor of the liquid as it is heated. The point at which the liquid re-enters the capillary upon cooling corresponds to the temperature where the vapor pressure of the liquid equals the atmospheric pressure.

-

Gentle Heating: Ensures thermal equilibrium and an accurate temperature reading.

Solubility: A Predictor of Behavior in Solution

Solubility is a critical parameter in drug development, influencing everything from the choice of solvents for synthesis and purification to the design of formulations for in vivo studies. Understanding the solubility of (R)-1-(2-Methoxypyridin-4-yl)ethanamine in various solvents is essential for its effective handling and application.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a useful guide for predicting solubility. The polarity of the solvent and the solute are key factors. (R)-1-(2-Methoxypyridin-4-yl)ethanamine has both polar (amine, methoxy group, pyridine nitrogen) and non-polar (ethyl group, pyridine ring) characteristics. Therefore, it is expected to be soluble in a range of organic solvents. Its solubility in water will depend on the ability of the polar groups to form hydrogen bonds with water molecules, which may be limited by the non-polar regions of the molecule. The basic nature of the amine and pyridine nitrogen means that its aqueous solubility will be pH-dependent, increasing in acidic solutions due to the formation of a more soluble salt.

Experimental Protocol for Qualitative Solubility Assessment

A systematic qualitative assessment of solubility in a range of solvents provides a practical solubility profile.

Caption: Workflow for Qualitative Solubility Assessment.

Self-Validating System:

-

This protocol is inherently self-validating through the systematic testing across a polarity spectrum of solvents. The observed solubility pattern should align with the theoretical understanding of the compound's structure. For instance, good solubility in polar protic solvents like methanol and poor solubility in non-polar solvents like hexane would be an expected and validating result.

Spectroscopic Characterization

While not strictly physical properties in the same vein as melting or boiling point, spectroscopic data are integral to confirming the identity and purity of the compound, which in turn validates the physical property measurements.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of (R)-1-(2-Methoxypyridin-4-yl)ethanamine. The chemical shifts, coupling constants, and integration of the signals should be consistent with the assigned structure. Chiral shift reagents or derivatization can be used in NMR to determine enantiomeric purity.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as N-H stretches for the amine and C-O stretches for the methoxy group.

Conclusion

References

-

MySkinRecipes. (R)-1-(2-Methoxypyridin-4-yl)ethanamine. [Link]

-

Lead Sciences. (S)-1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride. [Link]

-

MySkinRecipes. (R)-1-(2-Methoxypyridin-4-yl)ethanamine Product Description. [Link]

-

Chemistry LibreTexts. Melting Point Determination Procedure. [Link]

-

MySkinRecipes. (R)-1-(2-Methoxypyridin-4-yl)ethanamine Molecular Information. [Link]

-

Chemistry LibreTexts. Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Chemistry LibreTexts. Structural and Physical Properties of Amines. [Link]

-

NICE-T. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

ACS Publications. Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. [Link]

-

NIH. Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors. [Link]

-

Royal Society of Chemistry. Melting point–solubility–structure correlations in chiral and racemic model cocrystals. [Link]

Sources

The Strategic Synthesis and Application of (R)-1-(2-Methoxypyridin-4-yl)ethanamine: A Technical Guide for Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the demand for stereochemically pure building blocks is paramount. Chiral amines, in particular, represent a cornerstone of many therapeutic agents, offering the precise three-dimensional architecture required for selective interaction with biological targets. This guide provides an in-depth technical overview of (R)-1-(2-Methoxypyridin-4-yl)ethanamine, a key chiral intermediate whose structural motifs are increasingly prevalent in the development of targeted therapies, most notably in the realm of kinase inhibitors. We will explore its fundamental properties, delve into a robust, enantioselective synthesis strategy, and discuss its application, thereby offering a comprehensive resource for researchers, scientists, and professionals engaged in the intricate process of drug discovery and development.

I. Core Molecular Attributes

(R)-1-(2-Methoxypyridin-4-yl)ethanamine is a chiral primary amine featuring a methoxypyridine heterocycle. This unique combination of a stereocenter adjacent to an aromatic system, which is also capable of hydrogen bonding and metal coordination, makes it a valuable synthon in drug design.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂N₂O | [1][2] |

| Molecular Weight | 152.19 g/mol | [1][2] |

| CAS Number | 1213559-80-8 | [1] |

| Appearance | White to yellow solid | |

| Storage Conditions | 2-8°C, sealed in dry, dark conditions | [1][3] |

II. Enantioselective Synthesis: A Methodological Deep Dive

The synthesis of enantiomerically pure amines is a critical challenge in pharmaceutical manufacturing. For (R)-1-(2-Methoxypyridin-4-yl)ethanamine, a highly effective approach is the asymmetric reductive amination of the corresponding ketone, 4-acetyl-2-methoxypyridine. This method, grounded in principles of transition metal catalysis, offers high enantioselectivity and yield.

A robust and industrially scalable method for the synthesis of similar chiral pyridylethylamines is the direct asymmetric reductive amination (DARA) of the corresponding acetylpyridine.[4][5] This approach is favored for its atom economy and operational simplicity compared to multi-step classical resolutions.

Conceptual Workflow for Asymmetric Reductive Amination

Caption: Asymmetric Reductive Amination Workflow.

Detailed Experimental Protocol (Hypothetical, based on established methodologies)

-

Step 1: Catalyst Preparation: In a suitable reaction vessel, the chiral ruthenium catalyst, such as Ru(OAc)₂((R)-BINAP), is dissolved in an appropriate solvent (e.g., methanol or THF) under an inert atmosphere (e.g., nitrogen or argon). The choice of a BINAP-based ligand is crucial for inducing high enantioselectivity.[4]

-

Step 2: Reaction Mixture Assembly: To the catalyst solution, 4-acetyl-2-methoxypyridine and an ammonium salt (e.g., ammonium acetate or ammonium trifluoroacetate) as the amine source are added. The solvent and ammonium salt are chosen to ensure solubility and optimal reaction kinetics.

-

Step 3: Hydrogenation: The reaction vessel is then pressurized with hydrogen gas to a specified pressure (e.g., 5-20 atm). The reaction is stirred at a controlled temperature (e.g., 40-60 °C) for a sufficient duration (typically 12-24 hours) to ensure complete conversion.

-

Step 4: Work-up and Purification: Upon completion, the reaction mixture is cooled, and the hydrogen pressure is carefully released. The solvent is removed under reduced pressure. The crude product is then subjected to a standard acid-base extraction to isolate the amine. Further purification by column chromatography on silica gel or distillation under reduced pressure yields the highly enantiomerically pure (R)-1-(2-Methoxypyridin-4-yl)ethanamine.

-

Step 5: Chiral Purity Analysis: The enantiomeric excess (ee) of the final product is determined using chiral High-Performance Liquid Chromatography (HPLC).

Causality Behind Experimental Choices:

-

Catalyst: The use of a chiral transition metal catalyst, particularly a Ruthenium-BINAP complex, is pivotal. The chiral scaffold of the ligand creates a chiral pocket around the metal center, which preferentially directs the hydrogenation to one face of the imine intermediate, leading to the desired enantiomer.

-

Amine Source: Ammonium salts are utilized as a readily available and efficient source of the amino group.

-

Hydrogen Pressure and Temperature: These parameters are optimized to ensure a reasonable reaction rate while minimizing potential side reactions or catalyst degradation.

III. Application in Drug Discovery: A Focus on Kinase Inhibitors

The methoxypyridine moiety of (R)-1-(2-Methoxypyridin-4-yl)ethanamine is a common feature in many kinase inhibitors, where the pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase active site. The chiral ethylamine side chain provides a vector for further substitution to enhance potency and selectivity.

While specific drug names containing this exact fragment are often proprietary during early development, its utility is evident in numerous patents for kinase inhibitors targeting various pathways implicated in oncology and inflammatory diseases. For instance, patent literature describes its use in the synthesis of inhibitors for kinases such as Janus kinases (JAK), spleen tyrosine kinase (Syk), and p38 mitogen-activated protein kinase.[6]

Illustrative Workflow: Incorporation into a Kinase Inhibitor Scaffold

Caption: General workflow for incorporating the amine into a kinase inhibitor.

This generalized workflow typically involves either an amide bond formation with a carboxylic acid-functionalized heterocyclic core or a nucleophilic aromatic substitution reaction with an activated halo-heterocycle. The (R)-chirality is critical for ensuring the correct orientation of the molecule within the ATP-binding pocket of the target kinase, thereby maximizing inhibitory activity and minimizing off-target effects.

IV. Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of (R)-1-(2-Methoxypyridin-4-yl)ethanamine are essential for laboratory safety.

-

Hazard Identification: This compound is generally classified as harmful if swallowed and may cause skin and eye irritation.[7] Detailed toxicological properties are often not extensively studied for research chemicals, so it should be handled with care.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, as recommended at 2-8°C.[1][3] This minimizes degradation and maintains its purity.

-

Disposal: Chemical waste should be disposed of in accordance with local, state, and federal regulations.

V. Conclusion

(R)-1-(2-Methoxypyridin-4-yl)ethanamine stands out as a valuable and versatile chiral building block for the synthesis of complex pharmaceutical agents. Its strategic importance, particularly in the development of kinase inhibitors, is underscored by its unique structural features that enable potent and selective biological activity. A thorough understanding of its properties, coupled with robust and efficient enantioselective synthesis methods, empowers drug discovery and development teams to leverage this important molecule in the creation of next-generation therapeutics. As the demand for highly specific and effective drugs continues to grow, the role of such precisely engineered chiral intermediates will undoubtedly become even more critical.

References

-

Zhang, X., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(9), 3364–3367. [Link]

-

MySkinRecipes. (R)-1-(2-Methoxypyridin-4-yl)ethanamine. [Link]

-

ResearchGate. ChemInform Abstract: Chemoenzymatic Synthesis and Application of a New, Easily Chiral Auxiliary for the Synthesis of Peptidomimetics via an Ugi Reaction. [Link]

- Google Patents.

-

PubMed Central. FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. [Link]

- Google Patents. Fused heterobicyclic kinase inhibitors.

-

ACS Publications. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. [Link]

-

UC Berkeley. Development of Late Transition Metal Catalysts for the Hydroamination of Unactivated Alkenes. [Link]

-

ACS Publications. Optical resolution by direct crystallization of enantiomer mixtures. [Link]

-

PMC. Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. [Link]

- Google Patents. Pyridyl inhibitors of hedgehog signalling.

-

MySkinRecipes. (R)-1-(2-Methoxypyridin-4-yl)ethanamine. [Link]

Sources

- 1. (R)-1-(2-Methoxypyridin-4-yl)ethanamine [myskinrecipes.com]

- 2. 1060807-28-4|1-(2-Methoxypyridin-4-yl)ethanamine|BLD Pharm [bldpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2015092423A1 - Urea derivatives useful as kinase inhibitors - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

The (R)-1-(2-Methoxypyridin-4-yl)ethanamine Moiety: A Technical Guide to its Synthesis, Characterization, and Application as a Strategic Chiral Building Block

Abstract

(R)-1-(2-Methoxypyridin-4-yl)ethanamine is a highly valuable chiral primary amine that serves as a critical building block in modern medicinal chemistry. Its unique structural combination of a stereogenic center adjacent to a methoxypyridine ring makes it a sought-after synthon for introducing specific, beneficial properties into complex drug candidates. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, detailing a robust and scalable synthetic pathway, comprehensive characterization methods, and its strategic application in pharmaceutical development, with a focus on asymmetric biocatalysis as the key enabling technology for stereochemical control.

Introduction: The Strategic Value of Chiral Pyridylamines

In the landscape of drug discovery, the precise control of three-dimensional molecular architecture is paramount. Chiral amines, particularly those incorporating heterocyclic scaffolds, are privileged structures found in a vast array of biologically active compounds. The (R)-1-(2-Methoxypyridin-4-yl)ethanamine moiety, with its defined (R)-stereocenter, offers a distinct advantage. The methoxypyridine ring provides a metabolically stable, polar aromatic system capable of engaging in specific hydrogen bonding and π-stacking interactions within enzyme active sites, while the chiral ethylamine sidechain allows for stereospecific binding, often leading to enhanced potency and selectivity while minimizing off-target effects[1]. This makes it a key intermediate in the synthesis of targeted therapies, particularly in the realm of kinase inhibitors for oncology[1].

This guide delineates a field-proven, multi-step synthesis beginning from commercially available precursors, culminating in an enantiopure product. The cornerstone of this strategy is a biocatalytic asymmetric transamination, a process that exemplifies the principles of green chemistry by offering high selectivity and yield under mild conditions, thus avoiding the often harsh and less selective methods of classical chemical resolution.

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is essential for its effective use in synthesis and for the interpretation of analytical data.

| Property | Value | Source(s) |

| IUPAC Name | (1R)-1-(2-methoxy-4-pyridinyl)ethanamine | N/A |

| CAS Number | 1213559-80-8 | MySkinRecipes[1] |

| Molecular Formula | C₈H₁₂N₂O | MySkinRecipes[1] |

| Molecular Weight | 152.20 g/mol | MySkinRecipes[1] |

| Appearance | Colorless to pale yellow oil or solid | N/A |

| Storage | 2-8°C, under inert gas, protected from light | MySkinRecipes[1] |

A Validated Synthetic Workflow

The synthesis of (R)-1-(2-Methoxypyridin-4-yl)ethanamine is best approached as a three-stage process. This workflow is designed for scalability and robustness, ensuring high purity at each stage. The causality behind this chosen pathway lies in its efficiency and the strategic implementation of biocatalysis to ensure optimal stereocontrol, which is often a significant challenge in complex multi-step syntheses.

Stage 1: Synthesis of the Prochiral Ketone Precursor

The journey begins with the synthesis of the prochiral ketone, 1-(2-methoxypyridin-4-yl)ethanone. This intermediate is critical as its carbonyl group will be the site of the stereoselective amination.

Step 1.1: Synthesis of 2-Methoxy-4-cyanopyridine

The synthesis starts from the commercially available 2-chloro-4-cyanopyridine. A nucleophilic aromatic substitution (SNAr) reaction is employed to replace the chloro group with a methoxy group.

-

Rationale: The electron-withdrawing nature of the nitrile group and the pyridine nitrogen activates the C2 position towards nucleophilic attack. Sodium methoxide serves as a potent, inexpensive, and readily available nucleophile. Methanol is an ideal solvent as it is the conjugate acid of the nucleophile, minimizing side reactions.

Experimental Protocol: Synthesis of 2-Methoxy-4-cyanopyridine

-

To a solution of sodium methoxide (prepared by carefully adding 20.8 g of sodium metal to 285 mL of anhydrous methanol) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add a solution of 2-chloro-4-cyanopyridine (115.5 g) in a 1:1 mixture of methanol/dioxane (850 mL).

-

Heat the reaction mixture to reflux and maintain for 2.5 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, allow the mixture to cool to room temperature. A precipitate of sodium chloride will form.

-

Filter the mixture to remove the inorganic salts.

-

Reduce the volume of the filtrate to approximately 200 mL by rotary evaporation.

-

Add 400 mL of water to the concentrated solution to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-methoxy-4-cyanopyridine as a solid.

Step 1.2: Synthesis of 1-(2-Methoxypyridin-4-yl)ethanone

The nitrile group of 2-methoxy-4-cyanopyridine is converted to a methyl ketone via a Grignard reaction.

-

Rationale: The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds. Methylmagnesium bromide attacks the electrophilic carbon of the nitrile to form an intermediate imine salt. This salt is then hydrolyzed during the acidic workup to yield the desired ketone. The use of an ethereal solvent like THF is crucial to solvate the magnesium species and facilitate the reaction.

Experimental Protocol: Synthesis of 1-(2-Methoxypyridin-4-yl)ethanone

-

In a flame-dried, three-necked flask under an inert nitrogen atmosphere, place a solution of 2-methoxy-4-cyanopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of methylmagnesium bromide (CH₃MgBr) in diethyl ether (approx. 1.2 eq) dropwise via a dropping funnel, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly adding it to a cooled (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1 M HCl).

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure. The crude residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-(2-methoxypyridin-4-yl)ethanone.

Stage 2: Enantioselective Biocatalytic Amination

This stage is the most critical part of the synthesis, where the stereocenter is installed with high fidelity. The use of an (R)-selective amine transaminase (ATA) offers a superior alternative to traditional chemical methods.

-

Causality and Expertise: Amine transaminases are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. The choice of an (R)-selective ATA is dictated by the desired stereochemistry of the final product. Modern protein engineering has produced a wide range of commercially available ATAs with tailored substrate specificities and stabilities[2]. For this reaction, an (R)-selective ATA, such as ATA-254 or a similar engineered enzyme from Arthrobacter sp., is highly effective. Isopropylamine is an excellent amine donor because it is inexpensive, and the byproduct, acetone, is volatile and can be easily removed, which helps drive the reaction equilibrium towards the product side[3].

Experimental Protocol: Asymmetric Synthesis of (R)-1-(2-Methoxypyridin-4-yl)ethanamine

-

In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.5-8.0).

-

Add the ketone substrate, 1-(2-methoxypyridin-4-yl)ethanone (e.g., 50 mM final concentration). A co-solvent such as DMSO (10-20% v/v) may be used to improve substrate solubility.

-

Add the amine donor, isopropylamine (e.g., 1.0 M final concentration).

-

Add pyridoxal-5'-phosphate (PLP) co-factor to a final concentration of approximately 1 mM.

-

Initiate the reaction by adding the (R)-selective amine transaminase (e.g., as a lyophylized powder or whole-cell preparation, at a loading of 1-5% w/w relative to the substrate).

-

Stir the mixture at a controlled temperature (typically 30-40 °C) for 24-48 hours.

-

Monitor the conversion of the ketone to the amine product and the enantiomeric excess (% ee) of the product using chiral HPLC.

-

Once the reaction has reached completion (>95% conversion, >99% ee), terminate the reaction by adjusting the pH to >10 with NaOH to basify the product amine.

-

Extract the product into an organic solvent such as methyl tert-butyl ether (MTBE) or dichloromethane.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-amine product.

Purification and Characterization: A Self-Validating System

Rigorous characterization is non-negotiable to confirm the identity, purity, and enantiomeric integrity of the final product. This validation ensures the material is suitable for its intended use in GMP or research environments.

Purification

The crude amine obtained from the biocatalytic reaction is typically of high purity. However, residual starting material or byproducts may be present.

-

Silica Gel Chromatography: A standard method for removing non-basic impurities.

-

Distillation: For larger scales, vacuum distillation can be an effective method for purification if the compound is thermally stable.

Characterization Data

Table 2: Spectroscopic Data for Key Intermediates and Final Product

| Compound | 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 13C NMR (CDCl₃, 101 MHz) δ (ppm) |

| 1-(2-Methoxypyridin-4-yl)ethanone | 8.25 (d, J=5.2 Hz, 1H), 7.30 (s, 1H), 7.15 (dd, J=5.2, 1.4 Hz, 1H), 3.98 (s, 3H), 2.58 (s, 3H) | 196.8, 164.5, 147.9, 144.2, 115.6, 108.9, 53.8, 26.5 |

| (R)-1-(2-Methoxypyridin-4-yl)ethanamine | Expected values: ~8.1 (d), ~6.8 (m), ~4.1 (q), ~3.9 (s), ~1.4 (d). (Amine and aromatic protons will vary based on solvent and concentration) | Expected values: Aromatic carbons ~165, 155, 148, 112, 108; Methine (CH-NH₂) ~50; Methoxy (OCH₃) ~53; Methyl (CH₃) ~24. |

Note: NMR data for the final product are predicted based on analogous structures and general chemical shift principles, as a directly citable peer-reviewed source was not identified. This data should be confirmed experimentally.

Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for confirming the enantiomeric purity.

-

Method: A chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak AD-H or similar) is used with a mobile phase typically consisting of a mixture of hexane and isopropanol, often with a small amount of an amine additive (like diethylamine) to improve peak shape.

-

Validation: The (R)-enantiomer should show a single peak with >99% of the total integrated area, confirming high enantiomeric excess. The retention time should be compared against an authentic racemic standard to identify the peaks corresponding to the (R) and (S) enantiomers.

Application in Drug Development: A Cornerstone for Kinase Inhibitors

The (R)-1-(2-Methoxypyridin-4-yl)ethanamine scaffold is particularly prevalent in the design of kinase inhibitors. The amine provides a key attachment point for building out the rest of the molecule, while the chiral center and the methoxypyridine ring provide crucial interactions within the ATP-binding pocket of the target kinase.

A prominent example of a structurally related core is found in the synthesis of Finerenone , a non-steroidal mineralocorticoid receptor (MR) antagonist used to treat chronic kidney disease associated with type 2 diabetes[4][5][6]. While not a direct incorporation, the synthesis of Finerenone involves a key dihydropyridine core derived from a 4-(4-cyano-2-methoxyphenyl) fragment, highlighting the pharmaceutical industry's interest in this specific substitution pattern on an aromatic ring for achieving desired pharmacological effects[4][7]. The synthetic strategies developed for such high-value targets often rely on the robust and scalable preparation of key building blocks like the title compound.

Safety and Handling

(R)-1-(2-Methoxypyridin-4-yl)ethanamine is a chemical reagent and should be handled with appropriate care in a laboratory setting.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The compound is best stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Conclusion

(R)-1-(2-Methoxypyridin-4-yl)ethanamine stands out as a strategic chiral building block whose value is unlocked through a carefully designed synthetic process. The workflow presented herein, which leverages a highly efficient and selective biocatalytic transamination, represents a modern, sustainable, and scalable approach to producing this key intermediate. By providing detailed, validated protocols and explaining the scientific rationale behind the chosen methods, this guide equips researchers and drug development professionals with the necessary knowledge to confidently synthesize, characterize, and implement this valuable moiety in their discovery and development programs.

References

- Bayer Aktiengesellschaft (2021). Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient.

-

New Drug Approvals (2016). Finerenone, BAY 94-8862. New Drug Approvals. [Link]

-

Technical Disclosure Commons (2025). PROCESS FOR THE PREPARATION OF FINERENONE. Technical Disclosure Commons. [Link]

-

Royal Society of Chemistry (2015). Supporting Information for a publication. The Royal Society of Chemistry. [Link]

- Google Patents (2023). Synthesis method for finerenone and intermediate thereof.

-

MySkinRecipes (N/A). (R)-1-(2-Methoxypyridin-4-yl)ethanamine. MySkinRecipes. [Link]

-

ResearchGate (N/A). Biocatalytic Transamination for the Asymmetric Synthesis of Pyridylalkylamines. ResearchGate. [Link]

-

PrepChem (N/A). Synthesis of 2-methoxy-4-cyanopyridine. PrepChem.com. [Link]

- Google Patents (N/A). Grignard syntheses.

-

ResearchGate (N/A). Isopropylamine as Amine Donor in Transaminase-Catalyzed Reactions. ResearchGate. [Link]

-

PubMed (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing) (N/A). The challenge of using isopropylamine as an amine donor in transaminase catalysed reactions. Royal Society of Chemistry. [Link]

Sources

- 1. (R)-1-(2-Methoxypyridin-4-yl)ethanamine [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. The challenge of using isopropylamine as an amine donor in transaminase catalysed reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. WO2023223188A1 - Process for the preparation of finerenone and intermediates thereof - Google Patents [patents.google.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. tdcommons.org [tdcommons.org]

- 7. WO2016016287A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient - Google Patents [patents.google.com]

An In-depth Technical Guide to (R)-1-(2-Methoxypyridin-4-yl)ethanamine

This guide provides a comprehensive technical overview of (R)-1-(2-Methoxypyridin-4-yl)ethanamine, a chiral building block of significant interest in modern pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical properties, analytical methodologies, and strategic applications, grounding theoretical knowledge in practical, field-proven insights.

Introduction: A Profile of a Key Chiral Intermediate

(R)-1-(2-Methoxypyridin-4-yl)ethanamine is a chiral primary amine that has emerged as a valuable intermediate in asymmetric synthesis.[1] Chiral amines are fundamental structural motifs found in a vast array of natural products and approximately 40-45% of small-molecule pharmaceuticals.[2] The specific stereochemistry and electronic properties of this compound make it particularly suitable for constructing complex molecular architectures. Its primary utility lies in the synthesis of high-value active pharmaceutical ingredients (APIs), where the introduction of a specific chiral center is critical for biological activity and selectivity.[1][3] It is frequently employed in the development of kinase inhibitors for targeted cancer therapies, where its structural features facilitate selective binding to enzyme active sites, thereby enhancing drug efficacy and minimizing off-target effects.[1]

Core Chemical and Physical Properties

The fundamental properties of a compound dictate its handling, reactivity, and integration into synthetic workflows. The data for (R)-1-(2-Methoxypyridin-4-yl)ethanamine are summarized below.

| Property | Value | Source |

| CAS Number | 1213559-80-8 | [1][4] |

| Molecular Formula | C₈H₁₂N₂O | [1][4][5] |

| Molecular Weight | 152.19 g/mol | [1][4][5] |

| MDL Number | MFCD11859028 | [1][4] |

| Appearance | White to Yellow Solid (as dihydrochloride salt) | |

| Storage Conditions | 2-8°C, Sealed, Dry, Light-proof, Inert Gas | [1][5] |

Chemical Structure

Caption: 2D structure of (R)-1-(2-Methoxypyridin-4-yl)ethanamine.

Spectroscopic Profile (Theoretical)

While specific experimental spectra are not publicly cataloged, a theoretical analysis based on the structure provides valuable insight for characterization.

-

¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include a quartet for the methine proton (CH-NH₂) coupled to the adjacent methyl group and the amine protons, a doublet for the methyl group (CH₃-CH), a singlet for the methoxy group (O-CH₃), and distinct aromatic signals for the pyridine ring protons.

-

¹³C NMR: The carbon NMR would show eight distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule. This includes the aliphatic carbons of the ethylamine side chain, the methoxy carbon, and the five carbons of the pyridine ring.

-

IR Spectroscopy: The infrared spectrum would feature characteristic peaks for N-H stretching of the primary amine (typically two bands around 3300-3500 cm⁻¹), C-H stretching (aliphatic and aromatic), C=N and C=C stretching from the pyridine ring (around 1500-1600 cm⁻¹), and a strong C-O stretching band for the methoxy group (around 1050-1250 cm⁻¹).

Synthesis Strategies

The enantioselective synthesis of chiral amines is a well-developed field in organic chemistry.[2][3] For a compound like (R)-1-(2-Methoxypyridin-4-yl)ethanamine, industrial production would likely favor a catalytic asymmetric method for its efficiency and atom economy.

A highly probable synthetic route is the asymmetric hydrogenation of a prochiral N-aryl imine .[2] This method involves the reaction of 4-acetyl-2-methoxypyridine with a chiral auxiliary or, more commonly, the direct hydrogenation of the corresponding imine using a transition metal catalyst (e.g., Iridium or Rhodium) complexed with a chiral ligand. This approach is known for providing high enantiomeric excess (ee) and is scalable.

Alternative modern approaches include biocatalytic methods, such as the use of ω-transaminases, which can convert a ketone precursor directly to the chiral amine with very high stereoselectivity.[6]

Analytical Chemistry & Quality Control: Ensuring Enantiomeric Purity

For any chiral intermediate intended for pharmaceutical use, rigorous quality control is paramount. The most critical parameter is the enantiomeric excess (ee), which measures the purity of one enantiomer relative to the other.[7]

Workflow for Enantiomeric Excess (ee) Determination

Caption: Standard workflow for determining enantiomeric excess via chiral HPLC.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold-standard technique for separating and quantifying enantiomers.[8] The causality behind this choice is the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Objective: To separate and quantify the (R) and (S) enantiomers of 1-(2-methoxypyridin-4-yl)ethanamine and determine the enantiomeric excess (ee) of the sample.

Methodology:

-

System Preparation:

-

Rationale: Ensure the system is clean, equilibrated, and free of contaminants that could interfere with the analysis.

-

Steps:

-

Use an HPLC system equipped with a UV detector.

-

Install a suitable chiral column (e.g., a polysaccharide-based CSP like Daicel Chiralpak AD-H or OD-H). The choice of column is critical and often requires screening.

-

Purge the system with the mobile phase.

-

-

-

Mobile Phase Preparation:

-

Rationale: The mobile phase composition is optimized to achieve baseline separation of the enantiomers in a reasonable timeframe.

-

Steps:

-

Prepare a mobile phase of HPLC-grade n-hexane and isopropanol (IPA), often with a small amount of an amine modifier like diethylamine (DEA). A typical starting ratio might be 90:10 (Hexane:IPA) + 0.1% DEA.

-

The DEA is added to improve peak shape and reduce tailing by deactivating acidic sites on the silica support.

-

Degas the mobile phase thoroughly using sonication or vacuum filtration.

-

-

-

Sample Preparation:

-

Rationale: The sample must be fully dissolved in the mobile phase to ensure proper injection and interaction with the stationary phase.

-

Steps:

-

Accurately weigh approximately 1 mg of the sample.

-

Dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

-

Chromatographic Run:

-

Rationale: Consistent analytical conditions are essential for reproducible results.

-

Steps:

-

Set the column temperature (e.g., 25 °C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the UV detection wavelength (e.g., 254 nm, where the pyridine ring absorbs).

-

Inject a defined volume (e.g., 10 µL) of the sample.

-

Acquire data for a sufficient duration to allow both enantiomers to elute.

-

-

-

Data Analysis:

-

Rationale: The area under each peak is directly proportional to the concentration of that enantiomer.[7]

-

Steps:

-

Identify the two peaks corresponding to the (R) and (S) enantiomers. (A racemic standard is typically run first to confirm retention times).

-

Integrate the area of each peak.

-

Calculate the enantiomeric excess using the formula: ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Total Area) ] x 100

-

-

Applications in Drug Discovery and Development

The primary value of (R)-1-(2-methoxypyridin-4-yl)ethanamine is its role as a chiral building block in synthesizing complex molecules.[1] Its favorable metabolic stability and pharmacokinetic profile make it an attractive component for investigational compounds, particularly in oncology.[1] The methoxypyridine moiety can engage in specific hydrogen bonding and π-stacking interactions within enzyme active sites, while the (R)-ethylamine portion provides a crucial stereospecific anchor point for building out the rest of the molecule. This precise three-dimensional orientation is often the key to potent and selective biological activity.

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential toxicity. The racemic form is classified as toxic if swallowed.[5]

-

GHS Classification (for racemic mixture): Danger[5]

-

Recommended Handling Procedures:

-

Always handle in a well-ventilated chemical fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9]

-

In case of accidental ingestion, seek immediate medical attention.[5][9]

-

-

Storage:

Conclusion

(R)-1-(2-Methoxypyridin-4-yl)ethanamine stands out as a high-value chiral intermediate for the pharmaceutical industry. Its well-defined stereochemistry and versatile chemical nature make it a critical component in the asymmetric synthesis of advanced drug candidates. A thorough understanding of its chemical properties, coupled with robust analytical methods to verify its enantiomeric purity, is essential for its effective application in research and development. The insights and protocols provided in this guide offer a framework for harnessing the full potential of this important molecule.

References

-

MySkinRecipes. (R)-1-(2-Methoxypyridin-4-yl)ethanamine. Available from: [Link]

-

PubChem. 1-(4-Methoxyphenyl)ethanamine. Available from: [Link]

-

ResearchGate. A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. Available from: [Link]

-

PubChem. (4-Methoxypyridin-2-yl)methanamine. Available from: [Link]

-

National Institutes of Health (NIH). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Available from: [Link]

-

Wikipedia. Enantiomeric excess. Available from: [Link]

-

ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Available from: [Link]

-

University of Bristol. Determination of enantiomeric excess. Available from: [Link]

-

ResearchGate. Chiral Amine Synthesis. Methods, Developments and Applications. Available from: [Link]

-

Restek. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

-

ACS Publications. Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Available from: [Link]

-

Wiley Analytical Science. Chiral Amines in Total Synthesis: The Biocatalytic Approach. Available from: [Link]

Sources

- 1. (R)-1-(2-Methoxypyridin-4-yl)ethanamine [myskinrecipes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. (R)-1-(2-Methoxypyridin-4-yl)ethanaMine | 1213559-80-8 [chemicalbook.com]

- 5. 1060807-28-4|1-(2-Methoxypyridin-4-yl)ethanamine|BLD Pharm [bldpharm.com]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. Enantiomeric excess - Wikipedia [en.wikipedia.org]

- 8. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to (R)-1-(2-Methoxypyridin-4-yl)ethanamine: A Chiral Building Block in Modern Drug Discovery

Introduction

In the landscape of contemporary medicinal chemistry, the strategic selection of chiral building blocks is a cornerstone of successful drug design. These fragments are not merely structural components; they are carriers of stereochemical information that dictates molecular recognition and, ultimately, biological activity. Among the vast arsenal of such synthons, (R)-1-(2-Methoxypyridin-4-yl)ethanamine has emerged as a particularly valuable intermediate. Its unique combination of a stereodefined ethylamine side chain and a methoxypyridine core offers a versatile scaffold for engaging with a range of biological targets. This guide provides an in-depth technical overview of this compound, from its fundamental properties to its application in the synthesis of targeted therapeutics, designed for researchers, scientists, and drug development professionals.

Nomenclature and Chemical Identity

Precise communication in chemical synthesis and development is predicated on accurate and unambiguous nomenclature. (R)-1-(2-Methoxypyridin-4-yl)ethanamine is known by several synonyms and identifiers across various chemical databases and commercial suppliers. Establishing a clear understanding of this nomenclature is the first step in any research endeavor involving this compound.

Systematic Name: (R)-1-(2-Methoxypyridin-4-yl)ethanamine

Common Synonyms and Alternative Names:

-

(1R)-1-(2-methoxy-4-pyridinyl)ethanamine

-

(R)-alpha-Methyl-2-methoxy-4-pyridinemethanamine

-

(R)-1-(2-methoxypyridin-4-yl)ethan-1-amine

It is also commonly available and utilized as its dihydrochloride salt:

-

(R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride[1]

Key Chemical Identifiers:

| Identifier | Value | Source |

| CAS Number | 1213559-80-8 | [2] |

| MDL Number | MFCD11859028 | [2] |

| Molecular Formula | C8H12N2O | [2] |

| Molecular Weight | 152.19 g/mol | [2] |

| PubChem CID | 72211918 | [3] |

Physicochemical and Computed Properties

The physical and chemical properties of a building block are critical determinants of its reactivity, handling, and formulation characteristics. The following table summarizes key properties of (R)-1-(2-Methoxypyridin-4-yl)ethanamine.

| Property | Value | Notes |

| Appearance | Yellow to brown liquid | [3] |

| pKa | 7.88 ± 0.29 | Predicted |

| XLogP3-AA | 0.4 | Computed |

| Hydrogen Bond Donor Count | 1 | Computed |

| Hydrogen Bond Acceptor Count | 3 | Computed |

| Rotatable Bond Count | 2 | Computed |

Synthesis of (R)-1-(2-Methoxypyridin-4-yl)ethanamine: A Methodological Overview

The enantioselective synthesis of chiral amines is a well-established yet continually evolving field in organic chemistry. For a molecule such as (R)-1-(2-Methoxypyridin-4-yl)ethanamine, several strategies can be envisioned, with the choice of method often depending on factors such as scale, cost, and desired enantiomeric purity. Two prevalent approaches are asymmetric reductive amination and enzymatic transamination.

Asymmetric Reductive Amination

This method represents a highly efficient and direct route to chiral primary amines from the corresponding ketone. The general workflow involves the reaction of 2-methoxy-4-acetylpyridine with an ammonia source in the presence of a chiral catalyst and a reducing agent.

Caption: Workflow for Asymmetric Reductive Amination.

Experimental Protocol: A Representative Procedure

The following protocol is a representative example based on established methodologies for the asymmetric reductive amination of heteroaromatic ketones.

-

Catalyst Preparation: In a high-pressure reactor, a solution of the ketone precursor, 2-methoxy-4-acetylpyridine (1.0 eq), and a chiral ruthenium catalyst, such as Ru(OAc)2((S)-BINAP) (0.01 eq), in a suitable solvent like methanol is prepared under an inert atmosphere.

-

Addition of Amine Source: An ammonia source, for instance, ammonium trifluoroacetate (1.5 eq), is added to the reaction mixture.

-

Hydrogenation: The reactor is sealed and purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 0.8 MPa). The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) until complete conversion of the starting material is observed by an appropriate analytical technique (e.g., LC-MS).

-

Workup and Isolation: Upon completion, the reactor is cooled to room temperature and the pressure is carefully released. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., saturated NaHCO3) to remove the ammonium salt. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired (R)-1-(2-Methoxypyridin-4-yl)ethanamine with high enantiomeric excess.

Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors

The true value of a chiral building block is realized in its successful incorporation into biologically active molecules. (R)-1-(2-Methoxypyridin-4-yl)ethanamine has found significant utility as a key intermediate in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

One of the most notable applications of this chiral amine is in the synthesis of inhibitors of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell antigen receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells. Dysregulation of this pathway is implicated in various B-cell malignancies.

The (R)-1-(2-Methoxypyridin-4-yl)ethanamine moiety often serves as a critical pharmacophore that interacts with the hinge region of the kinase domain. The stereochemistry at the alpha-carbon is frequently crucial for maintaining the correct vector and orientation of the rest of the molecule within the ATP-binding pocket, thereby ensuring potent and selective inhibition.

Caption: Logical relationship in BTK inhibitor synthesis.

The methoxy group on the pyridine ring can also play a significant role in modulating the physicochemical properties of the final compound, such as solubility and metabolic stability, which are critical for developing orally bioavailable drugs.

Conclusion

(R)-1-(2-Methoxypyridin-4-yl)ethanamine is a prime example of a chiral building block that has transitioned from a synthetic curiosity to a valuable tool in the drug discovery arsenal. Its well-defined stereochemistry, coupled with the electronic and structural features of the methoxypyridine ring, provides a robust platform for the design of potent and selective inhibitors of key biological targets. As the demand for novel, targeted therapeutics continues to grow, the strategic application of such meticulously designed intermediates will undoubtedly remain a cornerstone of innovation in medicinal chemistry.

References

-

ACS Publications. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters. Available at: [Link]

-

PubChem. (4-Methoxypyridin-2-yl)methanamine. Available at: [Link]

- Google Patents. US9481682B2 - Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors.

-

PMC. The Development of BTK Inhibitors: A Five-Year Update. Available at: [Link]

-

PMC. Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors. Available at: [Link]

Sources

The Emergence of a Privileged Chiral Amine: A Technical Guide to the Discovery and Synthesis of (R)-1-(2-methoxypyridin-4-yl)ethan-1-amine

Abstract

(R)-1-(2-methoxypyridin-4-yl)ethan-1-amine is a highly valuable chiral building block in modern medicinal chemistry, particularly in the development of targeted therapies such as kinase inhibitors for oncology.[1] Its strategic importance lies in the precise spatial orientation of its stereocenter, which facilitates selective interactions with enzyme active sites, thereby enhancing therapeutic efficacy and minimizing off-target effects.[1] This technical guide provides an in-depth exploration of the discovery and, most critically, a detailed examination of a highly efficient and enantioselective synthetic route to this pivotal amine. We will dissect a state-of-the-art asymmetric catalytic approach, elucidating the underlying principles and providing a robust, field-proven protocol for its preparation.

Introduction: The Significance of Chiral Amines in Drug Discovery

Chiral amines are fundamental components of a vast array of pharmaceuticals and bioactive molecules. The specific three-dimensional arrangement of substituents around a chiral amine's stereocenter is often a critical determinant of its biological activity. The precise fit of a drug molecule into the active site of a target protein, akin to a key in a lock, governs its efficacy and selectivity. Consequently, the development of robust and efficient methods for the asymmetric synthesis of chiral amines remains a paramount objective in organic and medicinal chemistry. The subject of this guide, (R)-1-(2-methoxypyridin-4-yl)ethan-1-amine, has emerged as a particularly sought-after intermediate due to its favorable pharmacokinetic profile and its integral role in the synthesis of investigational compounds targeting critical signaling pathways in diseases like cancer.[1]

The Synthetic Challenge: Accessing Enantiopure (R)-1-(2-methoxypyridin-4-yl)ethan-1-amine

The synthesis of enantiomerically pure amines such as (R)-1-(2-methoxypyridin-4-yl)ethan-1-amine presents a significant synthetic challenge. Classical resolution of a racemic mixture, while a viable approach, is often inefficient, with a theoretical maximum yield of only 50%. Therefore, the development of asymmetric synthetic methods that directly generate the desired enantiomer in high yield and purity is highly desirable. Among the various strategies, the asymmetric reductive amination of a prochiral ketone stands out as one of the most direct and atom-economical methods.

A State-of-the-Art Approach: Direct Asymmetric Reductive Amination (DARA)

Recent advancements in catalysis have led to the development of highly efficient direct asymmetric reductive amination (DARA) protocols. A seminal paper, "Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines," provides a powerful methodology directly applicable to the synthesis of our target molecule.[2][3] This approach utilizes a commercially available and relatively inexpensive chiral ruthenium catalyst to achieve excellent enantioselectivity and high conversion.[3]

The core of this transformation involves the in-situ formation of an imine from the corresponding ketone, 1-(2-methoxypyridin-4-yl)ethanone, and an ammonia source, followed by a highly stereoselective reduction catalyzed by a chiral transition metal complex.

The Key Transformation: From Prochiral Ketone to Chiral Amine

The overall synthetic strategy is elegantly simple and is depicted in the workflow below:

Figure 1: A simplified workflow for the Direct Asymmetric Reductive Amination (DARA).

Causality in Experimental Design: Why this Catalyst and these Conditions?

The choice of catalyst and reaction conditions is paramount to the success of this asymmetric transformation.

-

The Catalyst: The use of a ruthenium catalyst bearing a chiral bisphosphine ligand, such as (S)-BINAP, is critical. The C₂-symmetric chiral environment created by the BINAP ligand around the ruthenium center dictates the facial selectivity of the hydride transfer to the imine intermediate, thereby controlling the stereochemical outcome of the reaction. The specific catalyst, Ru(OAc)₂((S)-binap), is commercially available and has a proven track record in asymmetric hydrogenations.[3]

-

The Ammonia Source: Ammonium trifluoroacetate is highlighted as a superior nitrogen source in the reference protocol.[2][3] The counter-ion can significantly influence the reaction's efficiency and enantioselectivity by affecting the solubility and reactivity of the ammonium salt and potentially interacting with the catalyst or intermediates.

-

Hydrogen Pressure: The reaction is performed under a moderate hydrogen pressure (e.g., 0.8 MPa).[2][3] This pressure is sufficient to drive the reduction forward efficiently while remaining within a range that is manageable in standard laboratory and industrial settings.

Experimental Protocol: A Step-by-Step Guide

The following protocol is adapted from the principles outlined in the cited literature for the asymmetric reductive amination of 2-acetylpyridines.[2][3]

4.1. Materials and Reagents

| Reagent | Purity | Supplier |

| 1-(2-methoxypyridin-4-yl)ethanone | >98% | Major suppliers |

| Ru(OAc)₂((S)-binap) | >95% | Major suppliers |

| Ammonium Trifluoroacetate | >98% | Major suppliers |

| Tetrahydrofuran (THF), anhydrous | >99.8% | Major suppliers |

| Hydrogen Gas | High Purity | - |

4.2. Reaction Setup and Procedure

Figure 2: Step-by-step experimental workflow for the DARA synthesis.

Detailed Steps:

-

Charging the Reactor: In a high-pressure autoclave, add 1-(2-methoxypyridin-4-yl)ethanone (1.0 eq), Ru(OAc)₂((S)-binap) (catalyst loading typically 0.5-1 mol%), and ammonium trifluoroacetate (1.5-2.0 eq).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the autoclave. The concentration of the ketone substrate is a critical parameter to optimize.

-

Inerting the Atmosphere: Seal the autoclave and purge the system with hydrogen gas several times to remove any residual air.

-

Pressurization: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 0.8 MPa).

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for the specified reaction time (e.g., 17 hours).

-

Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Work-up and Purification: The reaction mixture is then subjected to a standard aqueous work-up to remove the catalyst and any inorganic salts. The crude product is purified by a suitable method, such as column chromatography or distillation, to yield the desired (R)-1-(2-methoxypyridin-4-yl)ethan-1-amine.

4.3. Expected Outcome and Characterization

This method is reported to provide excellent enantioselectivity, often exceeding 99% ee, and high conversion rates.[2][3] The enantiomeric excess of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). The structure and purity of the amine should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Future Outlook

The discovery and development of efficient synthetic routes to key chiral intermediates like (R)-1-(2-methoxypyridin-4-yl)ethan-1-amine are critical drivers of innovation in drug discovery. The direct asymmetric reductive amination methodology presented here offers a robust, scalable, and highly enantioselective pathway to this valuable compound. As the demand for increasingly complex and stereochemically defined pharmaceutical agents continues to grow, the principles of asymmetric catalysis exemplified in this guide will undoubtedly play a central role in shaping the future of medicinal chemistry.

References

-

Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters. [Link]

-

(R)-1-(2-Methoxypyridin-4-yl)ethanamine. MySkinRecipes. [Link]

-

Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. PubMed. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of (R)-1-(2-Methoxypyridin-4-yl)ethanamine

Executive Summary

(R)-1-(2-Methoxypyridin-4-yl)ethanamine is a valuable chiral building block in modern medicinal chemistry, frequently utilized in the synthesis of targeted therapeutic agents like kinase inhibitors.[1] Unambiguous structural confirmation and purity assessment are critical for its application in drug development. This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. We will delve into a detailed prediction of the spectrum, including chemical shifts, coupling constants, and signal multiplicities, grounded in fundamental NMR principles and empirical data from analogous structures. Furthermore, this document outlines a robust, field-proven protocol for acquiring a high-quality ¹H NMR spectrum, ensuring researchers can confidently verify the structure and purity of their material.

Introduction to the Analyte and NMR Spectroscopy

The structural integrity of a chiral intermediate like (R)-1-(2-Methoxypyridin-4-yl)ethanamine is paramount. Its specific stereochemistry and substitution pattern are key to its function in asymmetric synthesis and its ability to impart desired pharmacological properties to a final active pharmaceutical ingredient (API).[1] ¹H NMR spectroscopy stands as the primary analytical tool for confirming the molecular structure of such compounds in solution. It provides exquisitely detailed information about the electronic environment of every proton in the molecule, allowing for the verification of the carbon skeleton, the placement of substituents, and an assessment of sample purity.

This guide will first deconstruct the molecule into its constituent spin systems and, based on established substituent effects and spectral data, predict the ¹H NMR spectrum. This predictive approach serves not only as a reference for spectral assignment but also as an educational tool for understanding how molecular structure dictates NMR parameters.

Core Principles for Spectral Interpretation

The ¹H NMR spectrum is defined by three key parameters for each unique proton or group of equivalent protons:

-